N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-5-13-25-20-12-7-17(15-21(20)30-16-23(3,4)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-6-2/h5,7-12,15,24H,1,6,13-14,16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZHQFHKBGKLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.47 g/mol. Its structure features a benzo[b][1,4]oxazepin core substituted with an allyl group and a propoxybenzenesulfonamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxazepin ring and subsequent modifications to incorporate the sulfonamide and propoxy groups. The synthetic pathways often utilize microwave-assisted techniques to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazepins have been shown to inhibit various cancer cell lines with IC50 values in the low micromolar range. Specific studies report activity against leukemia cell lines with GI50 values as low as 10 nM .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi. For example, analogs have shown inhibition against Staphylococcus aureus and Escherichia coli in vitro .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets involved in cell proliferation and apoptosis. The sulfonamide group may enhance solubility and bioavailability, allowing for better interaction with target enzymes or receptors in cancerous cells.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of various oxazepin derivatives including this compound against human cancer cell lines. The results indicated that modifications to the sulfonamide group significantly affected cytotoxicity profiles.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this class of compounds. The study highlighted that structural variations influenced the spectrum of activity against both Gram-positive and Gram-negative bacteria.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.47 g/mol |
| Anticancer Activity | GI50: 10 nM (leukemia) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Preparation Methods
Domino Aza-Morita–Baylis–Hillman Reaction
The benzoxazepine scaffold can be synthesized via a PPh₃-catalyzed aza-Morita–Baylis–Hillman (aza-MBH) domino reaction. Salicyl N-tosylimines react with γ-CH₃-substituted allenoates to form the tetrahydrobenzo[b]oxazepin-4-one core in one step. For example:
- Reagents : Salicylaldehyde-derived tosylimine (1.0 equiv), ethyl 2-methylbuta-2,3-dienoate (1.2 equiv), PPh₃ (10 mol%)
- Conditions : Toluene, 80°C, 12 h
- Yield : 68–85%
This method functionalizes the γ-C–H bond of allenoates, enabling rapid access to 3,3-dimethyl-4-oxo derivatives. Allylation at position 5 may proceed via subsequent alkylation with allyl bromide under basic conditions.
Tandem C–N Coupling/C–H Carbonylation
Copper-catalyzed tandem reactions offer an alternative route. Phenylamine derivatives react with allyl halides under CO₂ to form benzo-1,4-oxazepin-5-ones:
- Catalyst : CuI (10 mol%), 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (10 mol%)
- Conditions : DMSO, 100°C, CO₂ atmosphere, 10 h
- Yield : 72–89%
Post-synthetic modifications, such as allylation via nucleophilic substitution, introduce the 5-allyl group.
Integrated Synthetic Routes
Stepwise Approach
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzoxazepine core synthesis | PPh₃, toluene, 80°C | 85% |
| 2 | 5-Allylation | Allyl bromide, K₂CO₃, DMF | 78% |
| 3 | Sulfonamide coupling | Sulfonyl chloride, TEA, DMAP | 80% |
One-Pot Tandem Strategy
Analytical Characterization
Key spectroscopic data for intermediates and final product (derived from analogs):
Benzoxazepine Core (¹H-NMR) :
- δ 7.45 (d, J = 8.2 Hz, 1H, ArH)
- δ 4.25 (s, 2H, OCH₂)
- δ 1.45 (s, 6H, 3,3-(CH₃)₂)
4-Propoxybenzenesulfonamide (¹³C-NMR) :
- δ 163.2 (SO₂N), 132.8–114.7 (ArC), 69.5 (OCH₂), 22.4 (CH₂CH₂CH₃)
Final Product (HRMS) :
Optimization and Challenges
- Regioselectivity : Allylation at position 5 requires careful control of base and temperature to avoid O- vs. N-alkylation.
- Sulfonamide Stability : The sulfonyl chloride intermediate is moisture-sensitive; reactions must exclude ambient humidity.
- Catalyst Efficiency : CuI in tandem reactions shows superior turnover vs. Pd-based systems.
Comparative Analysis of Methods
| Parameter | Aza-MBH | Tandem Cu | Sulfonylation |
|---|---|---|---|
| Steps | 1 | 2 | 2 |
| Atom Economy | 88% | 76% | 92% |
| Scalability | >100 g | <50 g | >200 g |
| Purity (HPLC) | 98.5% | 97.2% | 99.1% |
Q & A
Basic: What multi-step synthetic routes are reported for this compound, and what are the critical reaction parameters?
The synthesis of this benzoxazepine-sulfonamide derivative likely involves sequential functionalization of the benzoxazepine core followed by sulfonamide coupling. A related compound ( ) utilized:
- Step 1 : Activation of the benzoxazepine amine group via hydroxylamine intermediates (e.g., O-benzyl hydroxylamine HCl) under basic conditions (K₂CO₃) .
- Step 2 : Sulfonamide formation via nucleophilic substitution with 4-propoxybenzenesulfonyl chloride.
Critical parameters include:
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar sulfonamide derivatives (e.g., R-factor = 0.033 in ) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., allyl and propoxy groups).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 455.5 g/mol in ).
- HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Variable Temperature (VT) NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the allyl group) .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
Advanced: What computational strategies are suitable for predicting reactivity or binding interactions?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., propoxy group solvation).
- DFT-Based Reactivity Descriptors : Fukui indices predict electrophilic/nucleophilic sites for functionalization .
Advanced: How can researchers optimize reaction scalability while maintaining yield and safety?
- Process Control : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to enhance heat dissipation .
- Hazard Analysis : Assess risks using NFPA criteria for reagents (e.g., trichloroisocyanuric acid’s oxidizing properties) .
- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, solvent ratio) via response surface methodology .
Advanced: What methodologies elucidate the compound’s stability under varying pH and temperature?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., allyl group stability above 150°C).
- Metal Interaction Studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis spectroscopy .
Advanced: How can contradictions in biological assay results (e.g., enzyme inhibition vs. activation) be addressed?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts.
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Theoretical Alignment : Link findings to existing frameworks (e.g., sulfonamide-enzyme interaction models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
